N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of sulfamoyl, phenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methyl)sulfamoyl chloride.
Coupling with phenyl group: The benzyl(methyl)sulfamoyl chloride is then reacted with 4-aminophenylboronic acid under Suzuki coupling conditions to form the N-{4-[benzyl(methyl)sulfamoyl]phenyl} intermediate.
Oxazole ring formation: The intermediate is then subjected to cyclization with 5-phenyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxazole ring and sulfamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide: shares similarities with other sulfonamide and oxazole derivatives.
This compound: is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties.
Uniqueness
- The presence of both sulfamoyl and oxazole groups in the same molecule allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.
- Its structural complexity also makes it a versatile building block for the synthesis of more complex molecules with potential applications in various fields.
Properties
Molecular Formula |
C24H21N3O4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c1-27(17-18-8-4-2-5-9-18)32(29,30)21-14-12-20(13-15-21)25-24(28)22-16-23(31-26-22)19-10-6-3-7-11-19/h2-16H,17H2,1H3,(H,25,28) |
InChI Key |
IGJOHKMSGPQUQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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